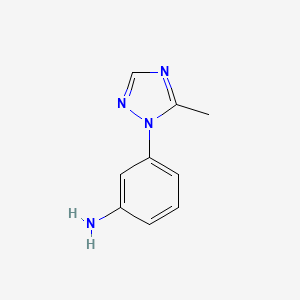
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that features an indole moiety, a nicotinamide group, and a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Nicotinamide Group: The nicotinamide group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a nicotinoyl chloride in the presence of a base.
Incorporation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be attached through an etherification reaction, where the hydroxyl group of the tetrahydrofuran reacts with a suitable leaving group on the indole-nicotinamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the nicotinamide can be reduced to an amine.
Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-nicotinamide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nicotinamide group can participate in redox reactions, influencing cellular metabolism. The tetrahydrofuran ring can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
N-((2-methyl-1H-indol-5-yl)methyl)-6-methoxynicotinamide: Similar structure but with a methoxy group instead of a tetrahydrofuran ring.
N-((2-methyl-1H-indol-5-yl)methyl)-6-hydroxynicotinamide: Similar structure but with a hydroxyl group instead of a tetrahydrofuran ring.
Uniqueness
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of the tetrahydrofuran ring, which can enhance its solubility and bioavailability compared to similar compounds. This structural feature may also influence its interaction with molecular targets, potentially leading to distinct biological activities.
特性
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-8-16-9-14(2-4-18(16)23-13)10-22-20(24)15-3-5-19(21-11-15)26-17-6-7-25-12-17/h2-5,8-9,11,17,23H,6-7,10,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEQWBXYXTXSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2748668.png)







![1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748682.png)
![N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide](/img/structure/B2748683.png)
![1-(3-Fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2748685.png)
![(E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2748687.png)
